(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a thiolane ring, a fluorobenzenesulfonyl group, and a methylphenylmethylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring and the introduction of the fluorobenzenesulfonyl and methylphenylmethylamino groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiolane precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Sulfonyl-containing compounds: Other compounds with sulfonyl groups may exhibit similar chemical behavior but differ in their biological activities.
Uniqueness
The uniqueness of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c1-13-2-4-14(5-3-13)10-20-17-11-25(21,22)12-18(17)26(23,24)16-8-6-15(19)7-9-16/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKZZDKYQDAZDZ-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.